molecular formula C9H6BrNO3 B3036598 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid CAS No. 37924-67-7

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

Cat. No.: B3036598
CAS No.: 37924-67-7
M. Wt: 256.05 g/mol
InChI Key: GOEZDVVTYIWCAJ-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .

Mechanism of Action

Target of Action

Compounds with the isoxazole scaffold have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .

Mode of Action

It’s known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a class of small-molecule BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold has been synthesized and evaluated . The most potent inhibitor exhibited high binding affinity to BRD4 (1) with a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) .

Biochemical Pathways

It’s known that acetylation level on histones is highly regulated by histone acetyltransferases (hats; enzymes that produce or write acetylation marks) and histone deacetylases (hdacs; enzymes that erase acetylation marks), wherein bromodomains act as readers of the acetyl lysine to participate in this regulation process .

Pharmacokinetics

In silico predictions indicated that compounds bearing a benzo[d]isoxazol scaffold possessed good drug-likeness and pharmacokinetic profile .

Result of Action

It’s known that the brd4 protein, which can be targeted by compounds bearing a benzo[d]isoxazol scaffold, has been associated with several human diseases and conditions including cancers such as acute myeloid leukemia (aml), gastrointestinal stromal tumor (gist), triple-negative breast cancer, prostate cancer, neuroblastoma, pancreatic cancer, cholangiocarcinoma, as well as inflammations .

Action Environment

It’s known that the particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoxazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxyl or carbonyl-containing compounds .

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid is unique due to the presence of both the isoxazole ring and the bromoacetic acid moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-2-bromoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEZDVVTYIWCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280371
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37924-67-7
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37924-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Bromo-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzisoxazole-3-acetic acid, α-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
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2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
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2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
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2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Reactant of Route 5
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid
Reactant of Route 6
2-(Benzo[d]isoxazol-3-yl)-2-bromoacetic acid

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